An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid
Authored by: Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive overview of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details the physicochemical properties of the compound, including its molecular formula and weight. A proposed synthetic pathway is outlined, drawing from established methodologies for the synthesis of related biphenyl carboxylic acids. Furthermore, this guide explores the potential applications of this molecule, particularly in the realm of drug discovery, supported by an analysis of its structural motifs. Safety considerations and handling protocols are also discussed based on data from analogous compounds. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis.
Core Compound Identification and Properties
2'-Amino-5-methyl-biphenyl-3-carboxylic acid is a bifunctional organic molecule characterized by a biphenyl scaffold. This structure is adorned with an amino group on one phenyl ring and both a methyl and a carboxylic acid group on the other. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis.
Molecular Structure and Data
The structural attributes and calculated properties of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2'-Amino-5-methyl-biphenyl-3-carboxylic acid |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | Not available |
Note: The molecular weight is calculated based on the deduced molecular formula.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Appearance | White to off-white solid | General appearance of similar aromatic carboxylic acids. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Based on the properties of biphenyl carboxylic acids and amino-substituted aromatics. |
| Melting Point | Expected to be in the range of 150-250 °C | Comparison with related compounds like 2'-Methyl-biphenyl-3-carboxylic acid.[1] |
| pKa | Carboxylic acid: ~4-5; Amino group: ~3-4 | Typical pKa ranges for aromatic carboxylic acids and anilines. |
Synthesis and Purification
The synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid can be approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route is proposed below, based on the Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway: Suzuki Coupling
The logical disconnection for this molecule suggests a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other.
Caption: Proposed Suzuki coupling workflow for the synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Suzuki Coupling Reaction
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To a reaction vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
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Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
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Add a base, such as sodium carbonate (2.5 eq.), to the mixture.
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Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C).
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Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
Step 2: Workup and Purification
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Dilute the cooled reaction mixture with water and an organic solvent like ethyl acetate.
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Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to protonate the carboxylic acid, which may cause the product to precipitate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Applications in Drug Discovery and Materials Science
The structural features of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid make it an attractive scaffold for various applications, particularly in the pharmaceutical industry.
Role as a Carboxylic Acid Bioisostere
The carboxylic acid group is a key pharmacophore in many drugs, facilitating strong interactions with biological targets.[4] However, it can also present challenges related to metabolic instability and poor membrane permeability.[5] Biphenyl carboxylic acid derivatives can serve as bioisosteres, mimicking the essential interactions of a simple carboxylic acid while offering a more complex and rigid scaffold that can be further functionalized to optimize drug-like properties.
Building Block for Novel Therapeutics
The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The development of prodrugs using amino acids as moieties has shown to improve bioavailability and reduce toxicity of parent drugs.[6]
Potential in Materials Science
The rigid biphenyl core is a common structural motif in liquid crystals and specialty polymers. The presence of reactive functional groups allows for the incorporation of this molecule into polymer backbones to enhance thermal stability and introduce specific optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2'-Amino-5-methyl-biphenyl-3-carboxylic acid is not available, a hazard assessment can be made based on data for structurally related compounds.
Hazard Identification
Based on analogous compounds, 2'-Amino-5-methyl-biphenyl-3-carboxylic acid may be associated with the following hazards:
Recommended Handling Procedures
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Hygiene Measures: Wash hands thoroughly after handling.
Conclusion
2'-Amino-5-methyl-biphenyl-3-carboxylic acid represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step approach, is achievable through established and reliable synthetic methodologies. The presence of multiple functional groups on a rigid biphenyl scaffold provides a rich platform for the development of novel therapeutics and advanced materials. As with all chemical compounds, appropriate safety precautions should be observed during its handling and use.
References
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